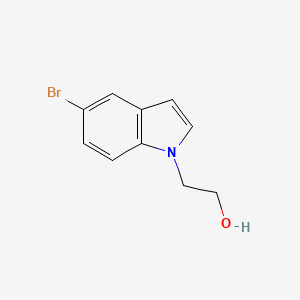

2-(5-Bromo-1H-indol-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromoindol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBGZOPEJRCONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCO)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443146 | |

| Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148366-28-3 | |

| Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(5-Bromo-1H-indol-1-yl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2-(5-Bromo-1H-indol-1-yl)ethanol, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide details two primary, chemically sound methodologies derived from established N-alkylation protocols for indoles: direct hydroxyethylation using ethylene oxide and alkylation with 2-bromoethanol. This document offers detailed experimental protocols, quantitative data from analogous reactions, and visual diagrams to facilitate understanding and replication in a research setting.

Overview of Synthetic Pathways

The synthesis of this compound commences with the commercially available starting material, 5-bromoindole. The core of the synthesis involves the N-alkylation of the indole nitrogen. This can be achieved through two principal routes:

-

Method A: Reaction with Ethylene Oxide: This pathway involves the direct introduction of the 2-hydroxyethyl group by reacting the sodium salt of 5-bromoindole with ethylene oxide. This method is atom-economical but requires careful handling of gaseous and highly reactive ethylene oxide.

-

Method B: Reaction with 2-Bromoethanol: This approach utilizes a more conventional N-alkylation strategy, where the sodium salt of 5-bromoindole is reacted with 2-bromoethanol. This method offers easier handling of reagents but is a two-step process from ethylene and bromine.

Both pathways first require the deprotonation of the indole nitrogen using a strong base, such as sodium hydride (NaH), to form the more nucleophilic sodium salt.

Synthesis Pathway Diagrams

Caption: Proposed synthetic pathways for this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the N-alkylation of indoles with various alkylating agents. These values are indicative and can be adapted for the synthesis of this compound.

| Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Methyl Iodide | NaH (1.1) | DMF | 0 to RT | 2-12 | 85-95 |

| Ethyl Bromide | NaH (1.2) | THF | 0 to RT | 4-18 | 80-90 |

| Benzyl Bromide | NaH (1.1) | DMF | 0 to RT | 3-12 | 90-98 |

| Allyl Bromide | NaH (1.2) | THF | 0 to 60 | 2-8 | 88-96 |

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis pathways. These are adapted from established procedures for the N-alkylation of indoles.

General Experimental Workflow

Caption: General workflow for the N-alkylation of 5-bromoindole.

Method A: Synthesis via Ethylene Oxide

Materials:

-

5-Bromoindole (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethylene oxide (condensed, 1.5-2.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet/outlet, under an inert atmosphere of argon or nitrogen, add 5-bromoindole (1.0 eq).

-

Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.

-

Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases, to form the sodium salt of 5-bromoindole.

-

Alkylation: While maintaining the temperature at 0 °C, carefully introduce condensed ethylene oxide (1.5-2.0 eq) into the reaction mixture. This should be done in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x the volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Method B: Synthesis via 2-Bromoethanol

Materials:

-

5-Bromoindole (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

2-Bromoethanol (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromoindole (1.0 eq).

-

Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

-

Alkylation: Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion. Monitor the reaction progress by TLC.

-

Quenching: After completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute with water and extract with ethyl acetate (3x the volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Safety Considerations

-

Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and quench carefully.

-

Ethylene Oxide: Ethylene oxide is a flammable, toxic, and carcinogenic gas. It should be handled with extreme caution in a well-ventilated fume hood by trained personnel only. Use appropriate personal protective equipment.

-

2-Bromoethanol: 2-Bromoethanol is toxic and corrosive. Avoid contact with skin and eyes.

-

Solvents: Anhydrous DMF and THF are flammable and should be handled in a well-ventilated area.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and analytical capabilities.

Spectroscopic and Structural Elucidation of 2-(5-Bromo-1H-indol-1-yl)ethanol: A Technical Overview

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-(5-Bromo-1H-indol-1-yl)ethanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines detailed experimental protocols for acquiring such data, intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related indole derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | H-4 |

| ~7.55 | d | 1H | H-7 |

| ~7.20 | dd | 1H | H-6 |

| ~7.15 | d | 1H | H-2 |

| ~6.45 | d | 1H | H-3 |

| ~4.30 | t | 2H | N-CH₂ |

| ~3.95 | t | 2H | CH₂-OH |

| ~2.00 | br s | 1H | OH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~135.0 | C-7a |

| ~129.5 | C-3a |

| ~125.0 | C-2 |

| ~124.0 | C-6 |

| ~121.0 | C-4 |

| ~115.0 | C-5 |

| ~110.0 | C-7 |

| ~101.0 | C-3 |

| ~62.0 | CH₂-OH |

| ~50.0 | N-CH₂ |

Solvent: CDCl₃.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1470 | Medium-Strong | C=C aromatic ring stretch |

| ~1350 | Medium | C-N stretch |

| ~1050 | Strong | C-O stretch |

| ~800 | Strong | C-H out-of-plane bend (aromatic) |

| ~550 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 241/243 | 100/98 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 210/212 | 60/58 | [M - CH₂OH]⁺ |

| 131 | 40 | [M - Br - CH₂OH]⁺ |

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for oils): Place a drop of the neat sample between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and place it in a solution cell.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment or the pure solvent, which is then automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (sub-milligram) in a volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

-

-

Data Acquisition:

-

Ionization Method: Electron Ionization (EI) for molecular fragmentation patterns or Electrospray Ionization (ESI) for soft ionization and observation of the molecular ion.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Mode: Positive ion mode is typically used for this type of compound.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound using various spectroscopic techniques.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Technical Guide on the Solubility of 2-(5-Bromo-1H-indol-1-yl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-(5-Bromo-1H-indol-1-yl)ethanol, a key intermediate in pharmaceutical synthesis. Due to the absence of specific public domain data for this compound, this document provides a comprehensive overview of the predicted solubility based on the known characteristics of structurally similar compounds, namely indole and 5-bromoindole. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is presented, alongside a logical workflow to guide experimental design and execution. This guide is intended to provide a foundational understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall efficacy. A thorough understanding of a compound's solubility in various organic solvents is paramount for process development, formulation design, and preclinical studies.

This guide provides an in-depth analysis of the expected solubility profile of this compound and outlines a robust experimental methodology for its empirical determination.

Predicted Solubility Profile

While specific experimental solubility data for this compound is not currently available in published literature, a reasonable estimation can be derived from the solubility of its parent indole ring system and the closely related 5-bromoindole.

Structural Considerations:

-

Indole Core: The indole nucleus is an aromatic heterocyclic system. It is generally considered to be sparingly soluble in water but shows good solubility in many organic solvents.[1]

-

Bromo Substituent: The presence of a bromine atom at the 5-position is expected to increase the molecule's lipophilicity and molecular weight, which would likely decrease its solubility in polar solvents like water but may enhance solubility in non-polar organic solvents.

-

Ethanol Side Chain: The 2-hydroxyethyl group attached to the indole nitrogen introduces a polar hydroxyl (-OH) group. This functional group is capable of hydrogen bonding, which is expected to increase the compound's polarity and may enhance its solubility in polar protic solvents such as ethanol and methanol.

Based on these structural features, this compound is predicted to be:

-

Poorly soluble in water and non-polar aliphatic hydrocarbons.

-

Moderately to highly soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., ethanol, methanol).

Solubility Data of Structurally Related Compounds

To provide a quantitative context for the expected solubility, the following tables summarize the available data for indole and 5-bromoindole.

Table 1: Solubility of Indole (C₈H₇N)

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | ~0.1 g/100 mL | Room Temperature | Slightly soluble.[1] |

| Hot Water | Soluble | Not specified | Solubility increases with temperature.[2] |

| Ethanol | Soluble | Not specified | Readily soluble.[1][2] |

| Diethyl Ether | Soluble | Not specified | Readily soluble.[2] |

| Benzene | Soluble | Not specified | Readily soluble.[1][2] |

| Chloroform | Soluble | Not specified | Good solubility.[1] |

| Propylene Glycol | Soluble | Not specified | - |

| Glycerol | Insoluble | Not specified | - |

Table 2: Solubility of 5-Bromoindole (C₈H₆BrN)

| Solvent System | Solubility | Temperature (°C) | Notes |

| Water | 126 mg/L (calculated) | Not specified | Sparingly soluble.[3] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not specified | High solubility; sonication may be needed.[3] |

| Ethanol | Soluble | Not specified | Qualitative data indicates good solubility.[3] |

| Ether | Soluble | Not specified | Qualitative data indicates good solubility.[3] |

| Chloroform | Soluble | Not specified | Qualitative data indicates good solubility.[3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Not specified | Forms a clear solution.[3] |

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

The following protocol describes a reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound. This "shake-flask" method is recommended for its accuracy and reproducibility.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study may be necessary.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Centrifuge the vials at a sufficient speed and duration to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Data Reporting:

-

Calculate the solubility as the average of at least three replicate measurements and express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

References

Technical Guide on the Stability and Storage of 2-(5-Bromo-1H-indol-1-yl)ethanol

Disclaimer: Detailed, peer-reviewed stability studies, including quantitative degradation kinetics and specific degradation pathways for 2-(5-Bromo-1H-indol-1-yl)ethanol, are not extensively available in the public domain. The following guide is a consolidation of information from supplier safety data sheets (SDS) for this compound and structurally related indole derivatives, supplemented with general principles of pharmaceutical stability testing for the intended scientific audience.

Overview and Physicochemical Properties

This compound is a bromo-indole derivative. The stability of such compounds is influenced by the indole ring system, which can be susceptible to oxidation, and the bromo-substituent, which can affect its electronic properties and reactivity. Understanding the physical and chemical properties is crucial for defining appropriate storage and handling procedures.

Compound Details:

-

Molecular Formula: C₁₀H₁₀BrNO

-

CAS Number: 148366-28-3

Recommended Storage and Handling Conditions

To ensure the integrity and shelf-life of this compound, storage in a controlled environment is critical. The following recommendations are synthesized from various chemical supplier guidelines.

| Parameter | Recommended Condition | Rationale & Inferred Risks |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Indole derivatives can be sensitive to oxidation. An inert atmosphere prevents oxidative degradation. |

| Light Exposure | Protect from light. | Indole compounds can be photosensitive, leading to photolytic degradation upon exposure to UV or visible light. |

| Moisture | Keep in a dry place. Store in a tightly sealed container. | To prevent hydrolysis and absorption of moisture, which can accelerate degradation. |

| Ventilation | Store in a well-ventilated area. | General safety precaution for handling chemical reagents. |

Chemical Stability and Incompatibilities

The indole nucleus is generally susceptible to strong acids and oxidizing agents.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides. These materials can initiate vigorous reactions or catalyze degradation.

-

Thermal Decomposition: Exposure to high temperatures can lead to thermal decomposition. While specific products are not documented for this compound, thermal stress on similar molecules can release toxic and irritating gases, such as carbon oxides, nitrogen oxides, and hydrogen bromide.

General Protocol for Stability Assessment: Forced Degradation Studies

For a research or drug development professional, assessing the intrinsic stability of a compound like this compound is a critical step. This is typically achieved through forced degradation (or stress testing) studies, as outlined by regulatory bodies like the ICH.[1][2] These studies expose the compound to harsh conditions to identify likely degradation products and pathways.[1][3]

Key Experimental Conditions in Forced Degradation:

-

Acid and Base Hydrolysis: The compound is refluxed in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to determine its susceptibility to pH-dependent hydrolysis.[3]

-

Oxidation: The compound is exposed to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperatures to identify potential oxidative degradation products.

-

Thermal Stress: The solid compound is exposed to dry heat (e.g., >50°C) to evaluate its thermal stability.[4]

-

Photostability: The compound is exposed to controlled light conditions (e.g., specified UV and visible light in a photostability chamber) to assess its sensitivity to light.[4]

The diagram below illustrates a generalized workflow for conducting such a study.

Conclusion for Researchers

While specific quantitative stability data for this compound is lacking in public literature, the available information strongly suggests that it should be handled as a potentially sensitive compound. For any research or development application, it is imperative to store the material under refrigerated, dark, dry, and inert conditions. If the long-term stability in a specific formulation or solution is required, a forced degradation study is highly recommended to establish its degradation profile and develop appropriate analytical methods for its quantification.

References

Potential Biological Activity of 2-(5-Bromo-1H-indol-1-yl)ethanol: An In-depth Technical Guide

Disclaimer: No direct experimental data on the biological activity of 2-(5-Bromo-1H-indol-1-yl)ethanol has been identified in publicly available scientific literature. This guide infers potential biological activities based on studies of structurally related 5-bromo-indole and N-substituted indole derivatives. The information presented herein is for research and informational purposes only and should not be construed as a definitive biological profile of the specified compound.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] Bromination of the indole ring, particularly at the 5-position, has been shown to modulate and often enhance the pharmacological properties of these molecules.[6][7] Furthermore, substitution at the N-1 position of the indole ring can significantly influence the compound's interaction with biological targets. This technical guide explores the potential biological activities of this compound by examining the established activities of structurally similar 5-bromo-indole and N-substituted indole derivatives. The potential therapeutic areas for this compound could span oncology, infectious diseases, and inflammatory disorders.

Potential Biological Activities

Anticancer Activity

Derivatives of 5-bromo-indole have demonstrated significant potential as anticancer agents through various mechanisms of action.[2][3] These include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

Structurally related 5-bromoindole derivatives have shown cytotoxicity against a range of human cancer cell lines.[7][8][9] For instance, certain 2-aryl-5-bromoindoles have exhibited potent antigrowth effects against lung and cervical cancer cells.[8][9] The presence of the bromine atom at the C-5 position of the indole nucleus has, in some cases, led to an increase in antiproliferative activities.[7] Some bromo-substituted indole analogs have also shown promising antiproliferation properties against estrogen-sensitive breast cancer cell lines.[10]

The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[8][9] Molecular docking studies of some 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles suggest binding to the colchicine-binding site of tubulin.[8][9] Additionally, some brominated indole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9][11]

Table 1: Summary of Anticancer Activity of Selected 5-Bromo-Indole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50) | Proposed Mechanism of Action | Reference(s) |

| 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles | A549 (Lung), HeLa (Cervical) | More active than Melphalan | Inhibition of tubulin polymerization, induction of apoptosis | [8][9] |

| 5-Bromobrassinin | B16-F10 melanoma (in vivo) | Suppressed tumor growth | IDO inhibitor activity | [7] |

| 6-Bromoisatin | Caco2, HT29 (Colorectal) | ~100 µM | Inhibition of cell viability, induction of apoptosis, G2/M cell cycle arrest | [11] |

| Bromo-substituted bis(indolyl)-hydrazide-hydrazone derivatives | T47D (Breast) | Promising antiproliferation | Decrease in mRNA and ER-α activity | [10] |

Antimicrobial Activity

The indole nucleus is a common feature in many antimicrobial agents. The introduction of a bromine atom can enhance this activity. Several 5-bromo-indole derivatives have been reported to possess antibacterial and antifungal properties.[6][12][13][14][15]

For example, a series of 5-bromoindole-2-carboxamides demonstrated high antibacterial activity against pathogenic Gram-negative bacteria, with some compounds showing higher potency than the standard drugs gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[12] Other studies have identified 6-bromoindole derivatives with intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and antifungal properties.[14] The mechanism of action for some of these compounds is attributed to rapid membrane permeabilization and depolarization of the bacterial cells.[14]

Table 2: Summary of Antimicrobial Activity of Selected Bromo-Indole Derivatives

| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC) | Proposed Mechanism of Action | Reference(s) |

| 5-bromoindole-2-carboxamides | K. pneumoniae, E. coli, P. aeruginosa, S. Typhi | 0.35–1.25 μg/mL | Not specified | [12] |

| 6-bromoindolglyoxylamide polyamine derivatives | S. aureus, S. intermedius, E. coli | Not specified | Membrane permeabilization and depolarization | [14] |

| 5-iodoindole, 6-bromoindole | Extensively drug-resistant Acinetobacter baumannii | 64 µg/mL | Not specified | [13] |

| Halo substituted indole dihydropyrimidines | Not specified | 50-100 µg/mL | Not specified | [15] |

Anti-inflammatory Activity

Certain brominated indoles have shown potential as anti-inflammatory agents.[6] A key mechanism underlying this effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] In inflammatory conditions, NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

Compounds like 6-bromoindole have been shown to reduce the translocation of NF-κB to the nucleus in lipopolysaccharide (LPS)-stimulated macrophages.[6] This inhibition leads to a decrease in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[6] Given the structural similarities, this compound could potentially exhibit similar anti-inflammatory properties by modulating the NF-κB pathway.

Neurological Activity

Indole derivatives are well-known for their diverse activities within the central nervous system.[16][17][18] The indole structure is present in the neurotransmitter serotonin and many psychoactive compounds. Some 5-bromoindole derivatives have been investigated for their potential in treating neurodegenerative diseases. For instance, 5-Bromoindole has been identified as a potential Glycogen Synthase Kinase 3 (GSK-3) inhibitor, an enzyme implicated in diseases like Alzheimer's.

Furthermore, N-substituted indole derivatives have been studied for their antioxidant and Src kinase inhibitory effects, which are relevant to neuroprotection.[19] The neuroprotective potential of indole-based compounds is an active area of research, with studies focusing on their antioxidant properties and ability to disaggregate amyloid-β peptides.[17]

Experimental Protocols

Detailed experimental methodologies are crucial for the evaluation of biological activity. Below are generalized protocols for assessing the potential anticancer, antimicrobial, and anti-inflammatory activities of a compound like this compound, based on the cited literature for related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a suitable culture medium.[6]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

-

Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of ~1 µg/mL) to induce an inflammatory response, except for the control group.[6]

-

Incubation: The plates are incubated for 24 hours.[6]

-

Nitrite Measurement: An aliquot of the cell culture supernatant is transferred to a new plate. Griess reagent is added, and the absorbance is measured at approximately 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a standard curve.

Visualizations

Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for the synthesis, screening, and further evaluation of a novel compound.

Potential Anti-inflammatory Signaling Pathway Modulation

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While there is no direct evidence for the biological activity of this compound, the extensive research on structurally similar 5-bromo-indole and N-substituted indole derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The presence of the 5-bromo-indole core suggests that this compound may exhibit anticancer, antimicrobial, anti-inflammatory, and neurological activities. The N-hydroxyethyl substituent may further influence its pharmacokinetic and pharmacodynamic properties.

The data and protocols presented in this guide offer a foundational framework for initiating the biological evaluation of this compound. Further research, beginning with broad in vitro screening followed by more focused mechanistic and in vivo studies, is necessary to elucidate the specific biological profile of this compound and determine its potential for future drug development.

References

- 1. rjpn.org [rjpn.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N-substituted indole-3-imine derivatives and their amine congeners: antioxidant and Src kinase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(5-Bromo-1H-indol-1-yl)ethanol as a Precursor in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the synthesis and application of 2-(5-Bromo-1H-indol-1-yl)ethanol, a versatile bifunctional precursor for the development of complex heterocyclic molecules. Its strategic combination of a reactive brominated indole core and a modifiable N-linked ethanol side chain makes it a valuable building block in medicinal chemistry and materials science.

Introduction and Physicochemical Properties

The indole scaffold is a cornerstone in pharmaceutical chemistry, forming the core of numerous natural products and synthetic drugs. Functionalized indoles, such as this compound, serve as pivotal intermediates. The bromine atom at the C5-position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or vinyl substituents. Concurrently, the terminal hydroxyl group on the N1-side chain offers a handle for further functionalization, including oxidation, esterification, or conversion to an amine. This dual reactivity enables the modular construction of complex molecules with potential therapeutic applications.

Data Presentation: Physicochemical and Spectroscopic Data

Quantitative and structural information for this compound is summarized below. While experimental spectral data is not widely published, expected NMR chemical shifts can be reliably predicted based on the analysis of analogous structures.

| Property | Value |

| CAS Number | 148366-28-3 |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol [1] |

| Predicted ¹H NMR | Signals expected for aromatic protons on the indole ring, with characteristic splitting patterns. Triplets anticipated for the -CH₂CH₂- protons of the ethanol side chain. |

| Predicted ¹³C NMR | Resonances for eight distinct aromatic carbons and two aliphatic carbons. The carbon bearing the bromine (C5) would appear in the 110-120 ppm range, while the aliphatic carbons would be significantly upfield.[2][3][4][5] |

| Related Compounds | 2-(5-Bromo-1H-indol-1-yl)ethan-1-amine (CAS: 944895-46-9)[6] |

Synthesis of the Precursor

The most direct route to this compound is the N-alkylation of 5-bromoindole. This reaction typically involves the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic attack on an electrophile like 2-bromoethanol or ethylene oxide.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a general procedure for the N-alkylation of 5-bromoindole using sodium hydride and 2-bromoethanol.

Materials:

-

5-Bromoindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Bromoethanol

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Preparation: To a dry round-bottom flask under an inert nitrogen or argon atmosphere, add 5-bromoindole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF (target concentration 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

-

Alkylation: Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure this compound.

Visualization: Synthesis Workflow

Caption: General workflow for the synthesis of the target precursor.

Applications in Organic Synthesis

The synthetic utility of this compound stems from its two distinct reactive sites.

Reactions at the 5-Position: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 5-position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive than a C-Cl bond in the crucial oxidative addition step of the catalytic cycle, allowing for milder reaction conditions.[7]

This reaction is a powerful method for creating biaryl and heteroaryl-aryl structures by coupling the bromoindole with a boronic acid or ester. These motifs are prevalent in pharmacologically active molecules.

Experimental Protocol (Representative): Suzuki-Miyaura Reaction [7][8]

-

Setup: In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

-

Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Reaction: Heat the mixture with vigorous stirring (e.g., 90-100 °C) for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by column chromatography to obtain the 5-aryl-substituted product.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

| Catalyst (mol%) | Ligand (if separate) | Base (eq) | Solvent | Temp (°C) | Yield |

| Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (2) | DME | 80 | Good[9][10] |

| Pd(OAc)₂ (2-5%) | XPhos (4-10%) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60-100 | High[11] |

| Na₂PdCl₄ (5%) | SPhos (15%) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 80-150 | High[12] |

The Heck reaction facilitates the formation of a new C-C bond by coupling the bromoindole with an alkene, typically yielding a 5-vinylindole derivative. These products are valuable for further elaboration.[13]

Experimental Protocol (Representative): Heck Reaction [12][13]

-

Setup: To a microwave reaction vial, add this compound (1.0 eq), the alkene (e.g., styrene, 1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Purge the vial with argon for 5 minutes.

-

Solvent Addition: Add a suitable solvent (e.g., DMF or MeCN).

-

Reaction: Heat the reaction mixture (e.g., 100-150 °C), either conventionally or via microwave irradiation, until completion.

-

Workup: Cool the reaction, dilute with an organic solvent, and filter through Celite to remove the catalyst.[13] Extract the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purification: Purify the crude material by column chromatography.

Reactions of the N-Ethanol Side Chain

The terminal hydroxyl group is a key site for diversification, allowing for the synthesis of analogues with different functional groups.

The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or to the carboxylic acid using stronger oxidants such as Jones reagent (CrO₃/H₂SO₄) or by electrooxidation on a NiO(OH) electrode, a method proven effective for similar N-(2-hydroxyethyl)heterocycles.[14] The resulting 2-(5-Bromo-1H-indol-1-yl)acetic acid is a valuable intermediate for amide coupling reactions.

The hydroxyl group can be readily converted into a primary amine, yielding 2-(5-Bromo-1H-indol-1-yl)ethan-1-amine. A common two-step procedure involves:

-

Activation: Conversion of the alcohol to a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

-

Displacement: Nucleophilic substitution of the leaving group with an azide source (e.g., sodium azide) followed by reduction (e.g., with H₂/Pd-C or LiAlH₄) to furnish the primary amine.

Visualization: Synthetic Pathways from the Precursor

Caption: Key synthetic transformations of the precursor molecule.

Conclusion

This compound is a highly valuable and versatile precursor in modern organic synthesis. Its bifunctional nature allows for selective and sequential modifications at two key positions: the C5-bromo group for carbon-carbon bond formation via cross-coupling, and the N-ethanol side chain for oxidation or conversion to other functional groups. This strategic flexibility makes it an essential building block for constructing diverse molecular architectures, particularly in the context of drug discovery and the synthesis of novel heterocyclic compounds. The well-established reactivity of its functional groups ensures its reliable application in complex synthetic campaigns.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(5-Bromo-1H-indol-1-yl)ethanol: Synthesis, Characterization, and Application as a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Bromo-1H-indol-1-yl)ethanol is a crucial heterocyclic building block in the landscape of medicinal chemistry and drug development. While not extensively studied for its standalone biological activity, its significance lies in its role as a key intermediate for the synthesis of a variety of more complex, pharmacologically active indole derivatives. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the field.

Introduction: The Role of Substituted Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The strategic functionalization of the indole ring system, including substitution at the 5-position and N-alkylation, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The bromo-substituent at the 5-position can serve as a handle for further chemical modifications through cross-coupling reactions, while the N-ethanol group can be a precursor for a variety of side chains. This compound embodies both of these features, making it a versatile intermediate in the synthesis of novel therapeutic agents.

Synthesis of this compound

The primary route for the synthesis of this compound is the N-alkylation of 5-bromoindole. This reaction typically proceeds by the deprotonation of the indole nitrogen followed by nucleophilic attack on an appropriate two-carbon electrophile.

General Reaction Scheme

The synthesis can be conceptually broken down into two main steps: the preparation of the starting material, 5-bromoindole, and its subsequent N-alkylation.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of 5-Bromoindole

A common method for the synthesis of 5-bromoindole involves the direct bromination of indole.

-

Materials: Indole, N-Bromosuccinimide (NBS) or Bromine, Dichloromethane (DCM) or other suitable solvent.

-

Procedure:

-

Dissolve indole in a suitable solvent like dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide) in the same solvent to the cooled indole solution with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 5-bromoindole.

-

Step 2: N-Alkylation of 5-Bromoindole to yield this compound

-

Materials: 5-Bromoindole, Sodium Hydride (NaH) or Potassium Carbonate (K2CO3), Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF), 2-Bromoethanol or Ethylene Oxide.

-

Procedure using 2-Bromoethanol:

-

To a solution of 5-bromoindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Physicochemical and Spectroscopic Data (Predicted)

Table 1: Predicted Physicochemical Properties

| Property | Value |

| CAS Number | 148366-28-3 |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| Appearance | Likely a solid at room temperature |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 1H | H-4 |

| ~7.55 | d | 1H | H-7 |

| ~7.20 | dd | 1H | H-6 |

| ~7.10 | d | 1H | H-2 |

| ~6.45 | d | 1H | H-3 |

| ~4.20 | t | 2H | N-CH₂ |

| ~3.90 | t | 2H | CH₂-OH |

| ~1.80 | br s | 1H | OH |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~135.0 | C-7a |

| ~129.5 | C-3a |

| ~128.0 | C-2 |

| ~124.0 | C-6 |

| ~122.0 | C-4 |

| ~113.0 | C-5 |

| ~110.0 | C-7 |

| ~101.0 | C-3 |

| ~62.0 | CH₂-OH |

| ~49.0 | N-CH₂ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic) |

| 1300-1000 | C-O stretch (alcohol) |

| ~550 | C-Br stretch |

Applications in Organic Synthesis

The primary utility of this compound is as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent allows for the introduction of various groups via cross-coupling reactions, while the hydroxyl group can be further functionalized.

Caption: Synthetic utility of this compound.

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of a wide array of functionalized indole derivatives. Its strategic combination of a modifiable bromine handle and a reactive hydroxyl group provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. While its own discovery and biological profile are not well-documented, its importance in enabling the synthesis of potentially life-saving therapeutics is clear. This guide provides a foundational understanding of its synthesis and applications, empowering researchers to effectively utilize this key building block in their drug discovery and development endeavors.

References

A Methodological Guide to the Theoretical Modeling of 2-(5-Bromo-1H-indol-1-yl)ethanol and Related Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities. The substitution patterns on the indole ring system critically influence their biological and electronic properties. This technical guide outlines a comprehensive theoretical framework for modeling the structure of 2-(5-Bromo-1H-indol-1-yl)ethanol. In the absence of direct experimental crystallographic data for this specific molecule, this document presents a robust computational methodology based on Density Functional Theory (DFT), a proven and effective tool for studying related indole structures.[1][2] The guide details the workflow for geometry optimization, electronic property calculation, and spectroscopic analysis. The presented data, derived from established computational methods for analogous compounds, serves as a predictive baseline for understanding the molecule's reactivity, stability, and potential intermolecular interactions, thereby providing a foundational resource for further research and drug development.

Introduction

This compound belongs to the family of substituted indoles, which are known to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties.[3] The presence of a bromine atom at the C5 position and an ethanol group at the N1 position is expected to modulate the electronic and steric properties of the indole scaffold, potentially influencing its interaction with biological targets. Theoretical modeling provides a powerful, non-experimental approach to elucidate the three-dimensional structure, electronic characteristics, and reactivity of such novel molecules.

This guide will detail a theoretical protocol using Density Functional Theory (DFT) to characterize the structural and electronic properties of this compound. DFT has been successfully employed to analyze the molecular structure and reactive sites of similar bromo-substituted indole derivatives.[1]

Theoretical Modeling Workflow

The theoretical investigation of this compound involves a multi-step computational workflow. This process begins with the initial molecular structure generation and proceeds through geometry optimization and the calculation of various molecular properties.

Caption: A generalized workflow for the theoretical modeling of organic molecules.

Methodological Details: A Hypothetical Protocol

Computational Details

All calculations would be performed using a quantum chemistry software package such as Gaussian or ORCA. The initial 3D structure of this compound would be generated using a molecular builder and pre-optimized using a molecular mechanics force field.

Subsequent geometry optimization and electronic structure calculations would be carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Frequency calculations at the same level of theory would be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Synthesis of Related Compounds

While a specific synthesis protocol for this compound is not detailed in the provided search results, the synthesis of related bromo-indole derivatives often involves the bromination of an indole precursor followed by N-alkylation. For example, the synthesis of 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one was achieved by reacting 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one with phenyltrimethylammonium tribromide (PTT) in dry THF.[3] A general synthesis for another derivative involved dissolving equivalent amounts of the precursors in ethanol and adding a sodium hydroxide solution.[2]

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for this compound based on theoretical calculations for analogous structures.

Optimized Geometrical Parameters (Hypothetical Data)

The following table presents a selection of predicted bond lengths and angles for the optimized geometry of the title compound.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C1-C2 | 1.39 | C1-C2-C3 | 120.5 |

| C4-C5 | 1.38 | C4-C5-Br | 119.8 |

| N1-C8 | 1.37 | C8-N1-C9 | 108.2 |

| N1-C11 | 1.47 | N1-C11-C12 | 111.5 |

| C12-O1 | 1.43 | C11-C12-O1 | 109.7 |

| Dihedral Angles (°) | |||

| C8-N1-C11-C12 | 95.3 |

Mulliken Atomic Charges (Hypothetical Data)

The calculated Mulliken atomic charges provide insight into the charge distribution within the molecule.

| Atom | Charge (e) | Atom | Charge (e) |

| Br | -0.08 | O1 | -0.65 |

| N1 | -0.52 | H(O1) | 0.45 |

| C4 | 0.15 | C11 | 0.21 |

| C5 | -0.05 | C12 | -0.18 |

Frontier Molecular Orbitals (Hypothetical Data)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and electronic transitions.

| Parameter | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.05 |

The HOMO is predicted to be localized primarily on the indole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is expected to be distributed across the entire molecule, including the ethanol side chain.

Molecular Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Frontier Molecular Orbitals

The spatial distribution of the HOMO and LUMO provides a visual representation of the molecule's reactive sites.

Caption: A conceptual diagram of the HOMO-LUMO energy gap.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for characterizing the molecular structure and electronic properties of this compound. By employing Density Functional Theory, it is possible to generate valuable predictive data on the molecule's geometry, charge distribution, and frontier molecular orbitals. This information is critical for understanding its potential reactivity, stability, and suitability for various applications in drug development and materials science. The methodologies and hypothetical data presented herein provide a solid foundation for guiding future experimental and computational research on this and related indole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Bioactive Derivatives from 2-(5-Bromo-1H-indol-1-yl)ethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from the versatile starting material, 2-(5-Bromo-1H-indol-1-yl)ethanol. This compound offers two key points for chemical modification: the hydroxyl group at the terminus of the N-1 ethyl chain and the bromine atom at the C-5 position of the indole ring. These reactive sites allow for a range of synthetic transformations, leading to a variety of derivatives with potential applications in medicinal chemistry and drug development. The indole scaffold is a well-established pharmacophore present in numerous biologically active compounds.

I. Synthetic Strategies and Applications

The strategic derivatization of this compound can be broadly categorized into two main approaches: functionalization of the hydroxyl group and modification at the C-5 position via cross-coupling reactions.

1. Derivatization of the Hydroxyl Group:

The primary alcohol functionality of this compound can be readily transformed into a variety of other functional groups, including esters, ethers, and amines. These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

-

Esterification: Conversion to esters can modulate lipophilicity and introduce moieties that may interact with specific biological targets.

-

Oxidation: Oxidation of the alcohol to the corresponding carboxylic acid provides a handle for amide bond formation, enabling the synthesis of a wide array of amide derivatives.

-

Mitsunobu Reaction: This versatile reaction allows for the conversion of the alcohol to a variety of other functionalities with inversion of configuration, including the introduction of nitrogen nucleophiles like phthalimide, which can be subsequently converted to a primary amine.

2. Derivatization at the C-5 Position:

The bromine atom at the C-5 position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of biaryl and heteroaryl derivatives.

-

Suzuki-Miyaura Coupling: This powerful reaction enables the coupling of the 5-bromoindole scaffold with a wide range of aryl and heteroaryl boronic acids or esters. This is a highly effective method for creating biaryl structures, which are prevalent in many marketed drugs.

These synthetic strategies provide access to a broad chemical space of novel indole derivatives for screening in various biological assays. Indole-based compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

II. Quantitative Data

The following table summarizes representative quantitative data for the synthesis of key intermediates and derivatives from this compound.

| Starting Material | Product | Reaction Type | Yield (%) | Reference |

| This compound | 2-(5-Bromo-1H-indol-1-yl)ethyl acetate | Esterification | Not specified | General transformation |

| This compound | 2-(5-Bromo-1H-indol-1-yl)acetic acid | Oxidation | Not specified | General transformation |

| This compound | 2-(2-(5-Bromo-1H-indol-1-yl)ethyl)isoindoline-1,3-dione | Mitsunobu Reaction | Not specified | [1] |

| This compound Derivative | 2-(5-Aryl-1H-indol-1-yl)ethanol Derivative | Suzuki-Miyaura Coupling | Good to Excellent | [2][3] |

III. Experimental Protocols

Protocol 1: Synthesis of 2-(5-Bromo-1H-indol-1-yl)ethyl acetate (Esterification)

This protocol describes a general method for the esterification of this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-(5-Bromo-1H-indol-1-yl)ethyl acetate.

Protocol 2: Synthesis of 2-(5-Bromo-1H-indol-1-yl)acetic acid (Oxidation)

This protocol outlines a general procedure for the oxidation of this compound to the corresponding carboxylic acid.

Materials:

-

This compound

-

Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., PCC, PDC)

-

Acetone

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolve this compound (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

-

Stir the reaction mixture at 0 °C for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by adding isopropanol until the orange color disappears.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-(5-Bromo-1H-indol-1-yl)acetic acid.

Protocol 3: Synthesis of 2-(2-(5-Bromo-1H-indol-1-yl)ethyl)isoindoline-1,3-dione (Mitsunobu Reaction)

This protocol describes the conversion of the alcohol to a phthalimide derivative using the Mitsunobu reaction.[4][5][6] This product can be further converted to the corresponding primary amine.

Materials:

-

This compound

-

Phthalimide

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a stirred solution of this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford 2-(2-(5-Bromo-1H-indol-1-yl)ethyl)isoindoline-1,3-dione.

Protocol 4: Synthesis of 2-(5-Aryl-1H-indol-1-yl)ethanol Derivatives (Suzuki-Miyaura Coupling)

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a this compound derivative with an arylboronic acid.[2][3]

Materials:

-

This compound derivative (e.g., the acetate from Protocol 1)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or sealed tube

-

Magnetic stirrer with heating capabilities

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the this compound derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂), and base (e.g., K₂CO₃).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the 2-(5-aryl-1H-indol-1-yl)ethanol derivative.

IV. Visualizations

Caption: Synthetic pathways for derivatization of the hydroxyl group.

Caption: General workflow for Suzuki-Miyaura cross-coupling at the C-5 position.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Alkylation of 5-Bromoindole with 2-Bromoethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 5-bromoindole with 2-bromoethanol to synthesize 1-(2-hydroxyethyl)-5-bromoindole, a valuable intermediate in the development of pharmacologically active molecules. The procedure is based on the widely employed method of deprotonating the indole nitrogen with a strong base, followed by nucleophilic substitution. This application note includes a step-by-step experimental protocol, a summary of reaction parameters, and a visual workflow to ensure reproducibility and success in the laboratory.

Introduction

The N-alkylation of indoles is a fundamental synthetic transformation in medicinal chemistry. Modification at the N-1 position of the indole scaffold can significantly influence the physicochemical properties and biological activity of the resulting compounds. The introduction of a hydroxyethyl group, in particular, can enhance solubility and provide a handle for further functionalization. 5-bromoindole is a common starting material, with the bromine atom serving as a key functional group for subsequent cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules.

Reaction Scheme

The N-alkylation of 5-bromoindole with 2-bromoethanol proceeds via a two-step mechanism:

-

Deprotonation: The acidic N-H proton of 5-bromoindole is abstracted by a strong base, typically sodium hydride (NaH), to form a sodium indolide salt. This step generates the nucleophilic indole anion.

-

Nucleophilic Substitution: The resulting indolide anion attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide leaving group to form the desired N-alkylated product, 1-(2-hydroxyethyl)-5-bromoindole.

Experimental Protocol